3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea
Description
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a complex organic compound characterized by the presence of a benzodioxole ring, a hydroxypropyl group, and an oxan-4-yl urea moiety
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(20,11-2-3-13-14(8-11)23-10-22-13)9-17-15(19)18-12-4-6-21-7-5-12/h2-3,8,12,20H,4-7,9-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCNHPNRCLYEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropylamine : A benzodioxol-containing secondary amine with a β-hydroxypropyl side chain.
- Oxan-4-yl isocyanate : A tetrahydropyran-derived isocyanate.
The urea linkage (-NHCONH-) suggests coupling via an isocyanate-amine reaction or carbodiimide-mediated amidation.
Synthetic Routes
Isocyanate-Amine Coupling Pathway
This route involves synthesizing oxan-4-yl isocyanate and reacting it with 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine.
Synthesis of Oxan-4-yl Isocyanate
Procedure :
- Oxan-4-amine (tetrahydropyran-4-amine) is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C.
- The reaction generates oxan-4-yl isocyanate via intermediate trichloromethyl carbonate formation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Yield | 85–90% (theoretical) |
Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropylamine
Procedure :
- Piperonal (benzodioxol-5-carbaldehyde) undergoes a Henry reaction with nitroethane in ethanol, catalyzed by ammonium acetate, to yield 2-(2H-1,3-benzodioxol-5-yl)-2-nitropropan-1-ol.
- Reduction of the nitro group using Pd/C and hydrogen gas at 40 psi produces the target amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Reduction Pressure | 40 psi H₂ | |
| Yield | 78% (post-recrystallization) |
Urea Formation
Procedure :
- Oxan-4-yl isocyanate (1.1 equiv) is added dropwise to a solution of 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine (1.0 equiv) in anhydrous THF at 0°C.
- The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Time | 12 hours | |
| Yield | 72% |
Carbodiimide-Mediated Urea Formation
An alternative method employs carbonyldiimidazole (CDI) to couple oxan-4-amine and 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine.
Procedure :
- Oxan-4-amine (1.0 equiv) and CDI (1.2 equiv) are stirred in DMF at 25°C for 1 hour to form an imidazolide intermediate.
- 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine (1.0 equiv) is added, and the reaction proceeds at 80°C for 6 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI | |
| Solvent | Dimethylformamide (DMF) | |
| Yield | 68% |
Optimization of Reaction Conditions
Solvent Selection
Analytical Characterization
Comparative Analysis of Methodologies
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 72% | 68% |
| Purity | >95% | 90% |
| Scalability | High (batch synthesis) | Moderate (sensitive to moisture) |
| Cost | Higher (BTC required) | Lower (CDI recyclable) |
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The compound features a complex structure comprising a benzodioxole ring, a hydroxypropyl group, and an oxan-4-yl urea moiety. These components contribute to its unique pharmacological profile:
| Component | Description |
|---|---|
| Benzodioxole Ring | Known for various pharmacological properties |
| Hydroxypropyl Group | Enhances solubility and potential bioactivity |
| Oxan-4-yl Urea Moiety | May interact with biological targets such as enzymes/receptors |
The molecular formula of the compound is with a molecular weight of approximately 322.36 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxole Intermediate : The benzodioxole ring can be synthesized through cyclization reactions involving catechol and formaldehyde.
- Introduction of Hydroxypropyl Group : This step often utilizes epoxides like glycidol to introduce the hydroxypropyl moiety.
- Formation of Urea Linkage : The final step involves the reaction of the hydroxylated intermediate with isocyanates or similar reagents to form the urea bond .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve interactions with microbial enzymes or cell membranes, disrupting their function and leading to cell death. Specific tests have shown effectiveness against various bacterial strains, although detailed quantitative data are still emerging.
Anticancer Activity
Research has also pointed towards anticancer properties associated with this compound. It appears to inhibit the proliferation of cancer cells through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in specific phases, thereby preventing further division.
- Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in cancerous cells by activating apoptotic pathways .
Case Studies
Recent studies have explored the efficacy of this compound in various in vitro and in vivo models:
- In Vitro Studies : Cell line assays demonstrated that treatment with this compound resulted in dose-dependent inhibition of cancer cell growth.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|
| 1 | Benzodioxole intermediate + oxan-4-yl isocyanate, DCM, 0°C | 65–75 | H NMR (CDCl): δ 6.85 (s, 2H, benzodioxole), 4.10 (m, 2H, oxan) |
Basic: What structural features of this compound influence its chemical reactivity and potential bioactivity?
Methodological Answer:
The compound’s reactivity and bioactivity arise from:
- Benzodioxole Moiety: Enhances metabolic stability and π-π stacking with biological targets (e.g., enzymes, receptors) .
- Hydroxypropyl Linker: Facilitates hydrogen bonding with active sites (e.g., kinase ATP pockets) .
- Oxan (Tetrahydropyran) Group: Improves solubility and modulates pharmacokinetic properties .
Experimental Design Tip:
Use comparative studies with analogs lacking specific groups (e.g., replacing oxan with cyclohexane) to isolate functional contributions .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
A multi-modal approach is recommended:
Molecular Docking: Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2, HDACs) based on the compound’s 3D structure (PubChem CID data) .
In Vitro Assays:
- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) under varied pH/temperature .
- Cellular uptake studies (e.g., fluorescent tagging via Suzuki coupling) .
Theoretical Frameworks: Link hypotheses to established mechanisms (e.g., urea derivatives as kinase inhibitors) to guide target selection .
Q. Table 2: Example Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120, hydrophobic contact with Val523 |
Advanced: How can contradictions in pharmacological data across studies be systematically resolved?
Methodological Answer:
Address discrepancies through:
- Meta-Analysis: Aggregate data from independent studies (e.g., IC values for enzyme inhibition) and apply statistical models (random-effects) to identify outliers .
- Methodological Audits: Compare experimental conditions (e.g., solvent polarity in assays, cell line variations) that may skew results .
- Dose-Response Reevaluation: Re-test the compound under standardized protocols (e.g., NIH guidelines for cytotoxicity assays) .
Advanced: What computational strategies optimize the synthesis and purification of this compound?
Methodological Answer:
Q. Table 3: Factorial Design Variables
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Reagent Ratio | 1:1 | 1:1.5 |
Advanced: Which separation techniques are most effective for isolating this compound from complex mixtures?
Methodological Answer:
- Membrane Technologies: Nanofiltration (MWCO 500 Da) to separate the compound (MW ~362 g/mol) from larger byproducts .
- Prep-HPLC: Use a chiral column (e.g., Chiralpak IA) to resolve enantiomers if stereocenters are present .
Critical Considerations:
- Solvent Compatibility: Ensure mobile phases (e.g., acetonitrile/water) do not degrade the oxan ring .
- Scale-Up Challenges: Transition from analytical to preparative HPLC requires gradient optimization to maintain resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
